1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
. This code provides a detailed representation of the molecule’s structure. Further analysis of the molecular structure, including vibrational frequencies and optimized geometrical parameters, can be performed using methods such as DFT (Density Functional Theory) with a B3LYP/6-311++G (d,p) basis set .
Ethyl 4-(carbamoylamino)benzoate is a chemical compound characterized by the molecular formula and a molecular weight of 208.22 g/mol. This compound features a benzoate structure with a carbamoylamino substituent, making it significant in various scientific applications, particularly in organic synthesis and medicinal chemistry. Ethyl 4-(carbamoylamino)benzoate serves as a versatile building block for more complex organic molecules and has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities .
Ethyl 4-(carbamoylamino)benzoate can be sourced from chemical suppliers, including Sigma-Aldrich and BenchChem, which provide this compound for research and industrial purposes. It is classified under organic compounds, specifically as an ester derivative of benzoic acid. The compound is also recognized in the context of local anesthetics due to its ability to interact with sodium ion channels in nerve membranes .
The synthesis of ethyl 4-(carbamoylamino)benzoate typically involves the reaction between ethanol and 4-ureidobenzoic acid. This reaction can be facilitated under controlled conditions to optimize yield and purity.
The molecular structure of ethyl 4-(carbamoylamino)benzoate can be represented as follows:
Ethyl 4-(carbamoylamino)benzoate is involved in several chemical reactions:
Ethyl 4-(carbamoylamino)benzoate acts primarily as a local anesthetic by binding to sodium ion channels on nerve membranes. This interaction inhibits the influx of sodium ions during action potentials.
Ethyl 4-(carbamoylamino)benzoate has diverse applications across various fields:
This compound's versatility makes it a valuable asset in both research and industrial applications, highlighting its importance in advancing chemical science and medicinal development.
Traditional synthesis relies on phosgene or its derivatives for urea bond formation, but recent strategies emphasize safety and atom economy. Two principal routes dominate modern production: Hydrazide-Cyanogen Bromide Route: 4-Aminobenzohydrazide—synthesized from ethyl 4-aminobenzoate and hydrazine hydrate in ethanol (77% yield)—reacts with cyanogen bromide (CNBr) in methanol/water with NaHCO₃. This yields 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine, a versatile precursor for ureidobenzoates. Cyclization occurs at room temperature, minimizing side products [6]. Carbodiimide-Mediated Urea Coupling: Ethyl 4-aminobenzoate directly reacts with potassium cyanate (KNCO) or urea in acidic media. Optimized protocols use N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane, achieving >85% conversion. This method avoids hazardous intermediates and facilitates in situ esterification-ureidation [3] [5]. Comparative Efficiency: Table 1 compares key routes: Table 1: Synthetic Routes for Ethyl 4-(Carbamoylamino)benzoate | Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Hydrazide-CNBr [6] | 61 | 12-24 h | High-purity oxadiazole intermediates | |
Carbodiimide coupling [3] | 85-90 | 4-6 h | Direct route, no isolations | |
Phosgene route | 70 | 8 h | Low cost, high toxicity |
Precision in temperature, solvent, and stoichiometry governs yield and purity: Temperature Control: The hydrazide formation from ethyl 4-aminobenzoate requires reflux in ethanol (8 h, 77% yield). Lower temperatures (<60°C) leave 30% unreacted starting material, while exceeding 80°C promotes hydrolytic byproducts [6]. Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) maximize urea bond formation. DMF enables 92% conversion in carbodiimide-mediated reactions due to enhanced nucleophile solubility. Conversely, ethereal solvents (THF) drop yields to 65% [3]. Stoichiometry and Byproduct Mitigation: - Molar Ratios: A 1:1.05 ratio of ethyl 4-aminobenzoate to urea precursors minimizes excess reagent contamination. Excess urea (>1.2 eq) necessitates tedious aqueous workups. - Acid Scavengers: N,N-Diisopropylethylamine (DIPEA) or triethylamine suppresses ester hydrolysis during ureidation. Uncontrolled pH generates ethyl 4-aminobenzoate hydrolysis products (≥15% yield loss) [5].
Catalysts accelerate critical steps while improving regioselectivity: Esterification Catalysts: - Acid Catalysts: ZnCl₂ or p-TsOH facilitate ethanol-based esterification of 4-(carbamoylamino)benzoic acid (90-95% yield). Nafion®-style solid acids enable catalyst reuse, reducing metal contamination [1]. - Biocatalysts: Lipases (e.g., Candida antarctica Lipase B) achieve 88% conversion in non-aqueous media. Though slower (24-48 h), they enable enantioselective ureido modifications [3]. Ureido Formation Catalysts: - Lewis Acids: Zn(OTf)₂ or Sc(OTf)₃ activate carbonyl groups of isocyanates/urea, accelerating addition to aniline intermediates (turnover frequency >200 h⁻¹). - Organocatalysts: DMAP (4-dimethylaminopyridine) boosts carbodiimide-mediated couplings, reducing reaction time by 40% [5]. Table 2: Catalytic Performance Comparison | Catalyst | Reaction | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
ZnCl₂ [1] | Esterification | 95 | 90 | |
Lipase B [3] | Esterification | 88 | >99 | |
Sc(OTf)₃ | Ureido formation | 94 | 92 | |
DMAP [5] | Carbodiimide coupling | 96 | 94 |
Transitioning lab-scale success to bulk production faces hurdles: Reaction Heterogeneity: Solid urea reagents poorly solubilize in esterification mixtures, causing incomplete ureidation. Continuous flow reactors with static mixers resolve this by enhancing mass transfer (pilot-scale trials: 92% yield vs. 75% batch) . Energy Intensity: Extended reflux (8-12 h for hydrazide formation) incurs high energy costs. Microwave-assisted methods cut time by 70% but require specialized equipment. Sustainable alternatives use near-critical water (200°C, 30 min, 80% yield) [6]. Downstream Processing: - Crystallization Challenges: The product crystallizes as fine needles, complicating filtration. Switching from hexane/EtOAc to acetonitrile/water mixtures improves crystal habit (yield recovery: 95% vs. 78%). - Purity Demands: Residual Pd (from catalytic routes) must be <10 ppm for pharmaceutical use. Chelating resins (Chelex®) reduce Pd to 5 ppm but add $15/kg cost . Cost Analysis Framework: Table 3: Scalability Impact Factors | Challenge | Lab-Scale Workaround | Industrial Solution | Cost Impact |
---|---|---|---|---|
Urea solubility | Excess reagent | Flow reactor + co-solvents | +12% equipment cost | |
Slow hydrazide formation | Extended reflux | Microwave/near-critical water | -30% energy cost | |
Pd contamination | Chromatography | Chelating resins | +$15/kg | |
Crystal morphology | Manual filtration | Solvent engineering | -17% processing time |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: